3-Bromo-4-fluorophenyl difluoromethyl sulphone
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Overview
Description
3-Bromo-4-fluorophenyl difluoromethyl sulphone: is an organic compound with the molecular formula C7H4BrF3O2S. It is characterized by the presence of bromine, fluorine, and sulfone functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophenyl difluoromethyl sulphone typically involves the reaction of 3-bromo-4-fluoroaniline with difluoromethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorophenyl difluoromethyl sulphone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfone group can be reduced to a sulfide or oxidized to a sulfoxide under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions modify the sulfone group .
Scientific Research Applications
Chemistry: 3-Bromo-4-fluorophenyl difluoromethyl sulphone is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity with biological targets .
Comparison with Similar Compounds
- 3-Bromo-4-fluorophenyl methyl sulfone
- 3-Bromo-4-chlorophenyl difluoromethyl sulfone
- 4-Fluorophenyl difluoromethyl sulfone
Comparison: Compared to similar compounds, 3-Bromo-4-fluorophenyl difluoromethyl sulphone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. The difluoromethyl sulfone group also imparts distinct chemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H4BrF3O2S |
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Molecular Weight |
289.07 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethylsulfonyl)-1-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-3-4(1-2-6(5)9)14(12,13)7(10)11/h1-3,7H |
InChI Key |
HPCFHPIJVKWEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)Br)F |
Origin of Product |
United States |
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